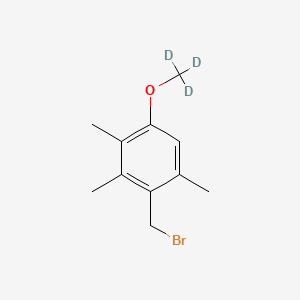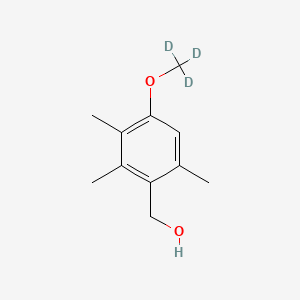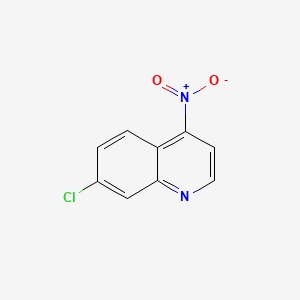
7-Chloro-4-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-nitroquinoline is a compound with the molecular formula C9H5ClN2O2 . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline, the core structure of 7-Chloro-4-nitroquinoline, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 7-Chloro-4-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 208.60 g/mol .
Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Chloro-4-nitroquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
7-Chloro-4-nitroquinoline has a molecular weight of 208.60 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 58.7 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
7-Chloro-4-nitroquinoline is used in the synthesis of novel derivatives. A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Antimicrobial Activity
These novel derivatives have shown significant antimicrobial activity. The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity .
Bioactive Compound Design
The 4-Aminoquinoline nucleus, which can be derived from 7-Chloro-4-nitroquinoline, is used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Schiff Base Derivatives
Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases . These Schiff base derivatives have been well-established for biocidal activity .
Industrial and Synthetic Organic Chemistry
Quinoline, a compound related to 7-Chloro-4-nitroquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . This implies that 7-Chloro-4-nitroquinoline, as a quinoline derivative, may also play a significant role in drug discovery.
Zukünftige Richtungen
Quinoline and its derivatives, including 7-Chloro-4-nitroquinoline, have potential applications in medicinal chemistry, particularly in drug discovery . Therefore, future research could focus on exploring the biological activities of 7-Chloro-4-nitroquinoline and its potential use in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
7-Chloro-4-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have various applications in medicinal and industrial chemistry . They are found in several pharmacologically active heterocyclic compounds due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Mode of Action
Quinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . This suggests that 7-Chloro-4-nitroquinoline may interact with its targets through similar chemical reactions.
Biochemical Pathways
Quinoline derivatives are known to display a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives have been reported to display various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that 7-Chloro-4-nitroquinoline may have similar effects.
Eigenschaften
IUPAC Name |
7-chloro-4-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLUVBXPFQOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652521 |
Source


|
| Record name | 7-Chloro-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-85-3 |
Source


|
| Record name | 7-Chloro-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


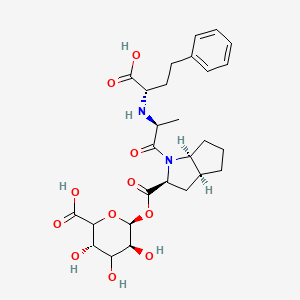
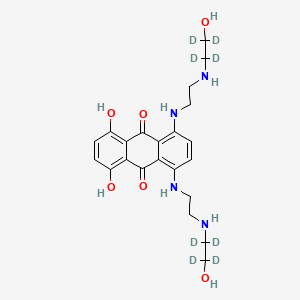
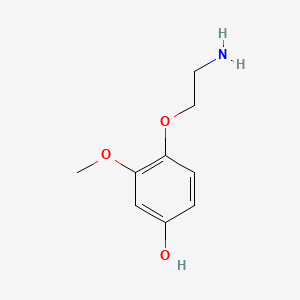
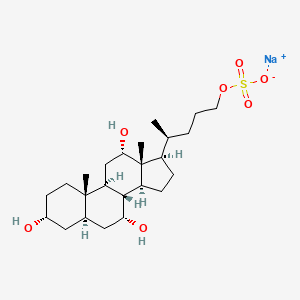
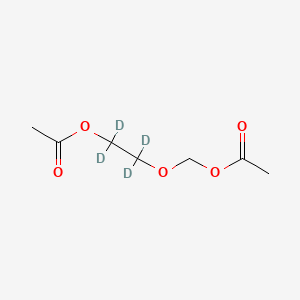

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
